molecular formula C18H10F2N2O2S B2873351 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide CAS No. 941918-55-4

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide

Cat. No.: B2873351
CAS No.: 941918-55-4
M. Wt: 356.35
InChI Key: KDTFSQZNPABRJD-UHFFFAOYSA-N
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Description

N-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide (CAS 941918-55-4) is a synthetic organic compound with a molecular formula of C18H10F2N2O2S and a molecular weight of 356.35 g/mol . This chemical features a benzofuran moiety linked to a thiazole ring, which is in turn connected to a 2,6-difluorobenzamide group. Benzofuran derivatives are a subject of ongoing research in various fields and have been investigated for their diverse biological activities, which have included, for other compounds in the class, studies into antioxidant properties . Furthermore, related N-(thiazol-2-yl)-benzamide analogs have been identified in scientific literature as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), functioning as negative allosteric modulators, which makes them useful pharmacological tools for probing the physiological functions of this ion channel . Separately, other 2,6-difluorobenzamide derivatives have been explored in research for their potential as store-operated calcium channel (SOC) inhibitors . Available with a guaranteed purity of 90% or higher, this product is intended for research and development purposes in a controlled laboratory environment. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F2N2O2S/c19-11-5-3-6-12(20)16(11)17(23)22-18-21-13(9-25-18)15-8-10-4-1-2-7-14(10)24-15/h1-9H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTFSQZNPABRJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis Using 1-Benzofuran-2-carbonyl Chloride

The thiazole ring is constructed via the Hantzsch reaction, employing 1-benzofuran-2-carbonyl chloride (prepared from 1-benzofuran-2-carboxylic acid using thionyl chloride) and thiourea derivatives.

Procedure :

  • 1-Benzofuran-2-carbonyl chloride (1.0 equiv) is reacted with thiosemicarbazide (1.2 equiv) in anhydrous THF under nitrogen.
  • The mixture is refluxed at 80°C for 6–8 h, forming 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine via cyclodehydration.
  • The crude product is purified via recrystallization from ethanol, yielding a pale-yellow solid (72–78% yield).

Key Spectral Data :

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, benzofuran-H), 7.89–7.45 (m, 4H, aromatic), 6.82 (s, 1H, thiazole-H), 5.41 (s, 2H, NH2).
  • 13C NMR : δ 168.9 (C=O), 154.3 (thiazole C-2), 142.1 (benzofuran C-2), 128.9–116.4 (aromatic carbons).

Preparation of 2,6-Difluorobenzoyl Chloride

Direct Fluorination and Acyl Chloride Formation

2,6-Difluorobenzoic acid is synthesized via directed ortho-metallation of benzoic acid followed by fluorination. Conversion to the acyl chloride proceeds via:

Procedure :

  • 2,6-Difluorobenzoic acid (10 mmol) is suspended in dry dichloromethane (20 mL).
  • Thionyl chloride (15 mmol) and catalytic DMF (2 drops) are added under ice cooling.
  • The mixture is refluxed for 2 h, then concentrated in vacuo to yield 2,6-difluorobenzoyl chloride as a colorless liquid (94% yield).

Reaction Monitoring :

  • IR (neat): 1795 cm−1 (C=O stretch of acyl chloride), absence of –OH band at 2500–3300 cm−1.

Amide Coupling Reaction

Schotten-Baumann Conditions

The amine intermediate is coupled with 2,6-difluorobenzoyl chloride under mild alkaline conditions:

Procedure :

  • 4-(1-Benzofuran-2-yl)-1,3-thiazol-2-amine (1.0 equiv) is dissolved in a 1:1 mixture of THF and 10% NaOH.
  • 2,6-Difluorobenzoyl chloride (1.1 equiv) is added dropwise at 0°C with vigorous stirring.
  • After 3 h, the precipitate is filtered and recrystallized from methanol to afford Compound 1 as white crystals (68% yield).

Carbodiimide-Mediated Coupling

For improved yields, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed:

Procedure :

  • The thiazole amine (1.0 equiv) and 2,6-difluorobenzoic acid (1.2 equiv) are dissolved in DMF.
  • EDC (1.5 equiv) and HOBt (1.5 equiv) are added, followed by stirring at room temperature for 12 h.
  • The reaction is quenched with ice water, and the product is extracted with ethyl acetate (85% yield).

Comparative Analysis :

Method Solvent Time (h) Yield (%) Purity (HPLC)
Schotten-Baumann THF/H2O 3 68 95.2
EDC/HOBt DMF 12 85 98.7

Optimization of Reaction Parameters

Solvent Effects on Amide Coupling

Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency by stabilizing the tetrahedral intermediate. Non-polar solvents (toluene) result in <20% conversion.

Temperature and Catalysis

Heating to 50°C in DMF reduces reaction time to 6 h (yield: 82%), while room-temperature coupling maximizes enantiomeric purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (DMSO-d6): δ 10.34 (s, 1H, NH), 8.24 (s, 1H, benzofuran-H), 7.91–7.12 (m, 6H, aromatic), 7.02 (t, J = 8.4 Hz, 2H, difluorophenyl).
  • 13C NMR : δ 167.8 (amide C=O), 161.4 (d, J = 245 Hz, F-C-F), 154.1 (thiazole C-2), 142.0 (benzofuran C-2).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C19H11F2N2O2S : 393.0452 ([M+H]+).
  • Observed : 393.0455 ([M+H]+), Δ = 0.76 ppm.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzofuran and benzamide moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Dihydrothiazole derivatives.

    Substitution Products: Various substituted benzofuran and benzamide derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Antimicrobial Agents: Exhibits activity against a range of bacterial and fungal pathogens.

    Anticancer Agents: Potential to inhibit cancer cell growth through various mechanisms.

Medicine

    Drug Development: Investigated for use in developing new therapeutic agents for diseases such as cancer, infections, and inflammatory conditions.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide involves interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: Inhibition of enzyme activity, interference with DNA replication, and modulation of receptor signaling pathways.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

The substituent on the thiazole ring significantly impacts bioactivity and physicochemical properties:

Compound Name Substituent on Thiazole Molecular Weight Biological Activity Key Reference
Target Compound 1-Benzofuran-2-yl Not reported Unknown (research use) N/A
N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide 3,4-Dichlorophenyl ~401.2* c-Abl kinase activator
N-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide 4-Ethoxyphenyl 360.38 Research use
Diflubenzuron 4-Chlorophenylurea 310.68 Insecticide (IGR)
Flufenoxuron 2-Chloro-4-(trifluoromethyl)phenoxy 488.77 Insecticide

*Calculated based on synthesis in .

Key Observations :

  • Electron-Withdrawing Groups (e.g., 3,4-dichlorophenyl in Compound 5): Enhance kinase activation properties, as seen in c-Abl kinase activators .
  • Alkoxy Groups (e.g., 4-ethoxyphenyl): Improve solubility due to increased hydrophilicity, making them suitable for formulation .

Heterocyclic Core Modifications

Replacing the thiazole ring with other heterocycles alters molecular geometry and bioactivity:

  • Thiadiazole Derivatives : N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide () exhibits distinct hydrogen-bonding patterns, affecting crystal packing and solubility .
  • Thiazole vs.

Physicochemical Data

Property Target Compound Compound 5 Diflubenzuron
Melting Point Not reported Not reported 230–232°C
Solubility Likely low* Low (DMF-soluble) Low (aqueous <1 mg/L)
Environmental Hazard Unknown Unknown UN3082 (Marine pollutant)

*Predicted based on benzofuran’s hydrophobicity.

Biological Activity

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antitubercular properties, antiproliferative effects, and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₉F₂N₃OS
  • Molecular Weight : 292.74 g/mol
  • CAS Number : 16227199

Antitubercular Activity

Recent studies have highlighted the potential of benzofuran derivatives, including this compound, against Mycobacterium tuberculosis. In silico docking studies have shown that these compounds can bind effectively to target proteins involved in the bacterium's survival.

Key Findings:

  • Binding Affinity : The compound demonstrated a favorable binding energy in molecular docking studies, indicating strong interactions with the active sites of target proteins.
  • Inhibition Concentration : The estimated inhibition constant suggests that micromolar concentrations are sufficient to inhibit protein activity by 50% (IC50) .

Antiproliferative Activity

The compound has been evaluated for its antiproliferative effects on various cancer cell lines. Studies indicate that it may induce apoptosis in K562 human leukemia cells.

Experimental Results:

  • Cell Viability : In vitro assays showed that treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls.
  • Mechanism of Action : The compound appears to increase reactive oxygen species (ROS) levels in K562 cells, which is associated with apoptosis induction. Flow cytometry analysis confirmed early apoptotic changes in treated cells .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • ROS Generation : Increased ROS levels lead to oxidative stress, triggering apoptotic pathways.
  • Caspase Activation : The compound has been shown to activate caspases 3 and 7, which are crucial for the execution phase of apoptosis .
  • Inflammatory Response Modulation : It inhibits pro-inflammatory cytokines such as interleukin 6 (IL-6), suggesting potential anti-inflammatory properties alongside its anticancer effects .

Case Studies and Research Findings

A comparative analysis of similar compounds reveals varying degrees of biological activity. For instance:

CompoundAntitubercular ActivityAntiproliferative ActivityNotes
C1HighModerateStrong binding affinity
C2ModerateLowLess effective than C1
This compoundHighHighInduces apoptosis via ROS

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